molecular formula C13H17N3O2 B2965193 1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea CAS No. 899736-46-0

1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea

Cat. No. B2965193
CAS RN: 899736-46-0
M. Wt: 247.298
InChI Key: GDINEBSEGYTQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Electroreductive Intramolecular Coupling

The electroreduction of 1-indolealkanones, which share structural similarities with "1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea," has been studied for its potential in synthesizing trans-cyclized products. This process, explored by Kise et al. (2008), demonstrates the stereospecific formation of five-, six-, and seven-membered rings through electroreductive coupling, offering insights into the synthetic versatility of indole-containing compounds in organic synthesis (Kise, Mano, & Sakurai, 2008).

Synthesis and Antitumor Activities

Another facet of research highlights the synthesis and characterization of compounds structurally related to our compound of interest, focusing on their antitumor activities. Hu et al. (2018) synthesized and evaluated 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, examining its structure through various spectroscopic methods and X-ray diffraction. Their study reveals the compound's potential antitumor activities and provides a framework for understanding its interactions with cellular targets, underscoring the relevance of such molecules in medicinal chemistry research (Hu et al., 2018).

Solvent- and Metal-free Oxidative Esterification

Research on the use of urea derivatives, akin to "1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea," for oxidative esterification processes without the need for solvents or metal catalysts has been conducted by Khosravi et al. (2017). Their work presents urea-2,2-dihydroperoxypropane as a novel oxidant for converting aromatic aldehydes to their corresponding esters under mild conditions, highlighting the compound's utility in green chemistry and organic synthesis (Khosravi, Khalaji, & Naserifar, 2017).

Synthesis of Deuterium-labeled Compounds

The development of deuterium-labeled analogs of compounds related to "1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea" for use as internal standards in liquid chromatography-mass spectrometry (LC–MS) analysis has been explored. This approach, demonstrated by Liang et al. (2020), allows for accurate pharmacokinetic studies, providing a methodological basis for investigating the absorption, distribution, and metabolism of these compounds in biological systems (Liang, Wang, Yan, & Wang, 2020).

properties

IUPAC Name

1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-9(8-18-2)15-13(17)16-12-7-14-11-6-4-3-5-10(11)12/h3-7,9,14H,8H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDINEBSEGYTQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)NC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea

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